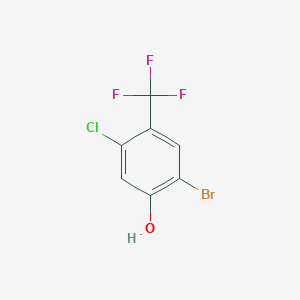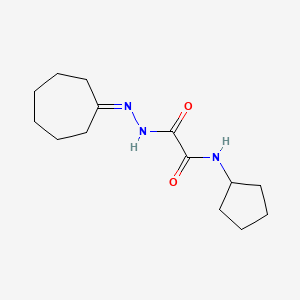
2-Bromo-5-chloro-4-trifluoromethyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-4-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 5-chloro-4-(trifluoromethyl)phenol using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out at room temperature with constant stirring to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Applications De Recherche Scientifique
2-Bromo-5-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-bromo-5-chloro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its reactivity towards nucleophiles and electrophiles. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and molecular targets may vary depending on the application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)phenol
Uniqueness
2-Bromo-5-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H3BrClF3O |
|---|---|
Poids moléculaire |
275.45 g/mol |
Nom IUPAC |
2-bromo-5-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H |
Clé InChI |
QMZCHJJNPLHXEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
![2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463989.png)
![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

![ethyl 6-bromo-1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B12464002.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12464003.png)
